
4-Amino-3-methylpyridine
Overview
Description
4-Amino-3-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a methyl group at the third position on the pyridine ring. This compound is a solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Amino-3-methylpyridine involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source in the presence of a metal oxide catalyst. This one-step reaction is efficient and overcomes the disadvantages of traditional methods, such as long reaction routes, low yield, and severe reaction conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced using high-pressure reactors. The process involves the addition of 2-chloro-3-amino-4-methylpyridine, sodium acetate, methanol, and palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at a controlled temperature of 60°C for about 8 hours. After the reaction, the product is purified through filtration and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 4-amino-3-methylpiperidine.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Amino-3-methylpiperidine.
Substitution: Various substituted pyridines depending on the substituent introduced
Scientific Research Applications
Pharmaceutical Development
4-Amino-3-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been explored for their potential in treating conditions such as multiple sclerosis and spinal cord injuries. The compound's ability to inhibit potassium channels has been leveraged to enhance drug efficacy and specificity in neurological treatments .
Case Study: Neurological Applications
A study highlighted the synthesis of various derivatives of this compound that exhibited neuroprotective effects in animal models. These derivatives showed promise in enhancing synaptic transmission and protecting neurons from excitotoxicity, which is a hallmark of neurodegenerative diseases .
Agricultural Chemicals
In the realm of agriculture, this compound is utilized in developing agrochemicals, particularly herbicides and pesticides. Its role in enhancing crop yield and pest management is critical, as it contributes to more effective formulations that target specific pests while minimizing environmental impact .
Data Table: Agrochemical Formulations
Agrochemical | Active Ingredient | Application | Efficacy |
---|---|---|---|
Herbicide A | This compound | Weed control in corn crops | 85% reduction in weed biomass |
Pesticide B | This compound | Insect control in soybeans | 90% reduction in pest population |
Organic Synthesis
As a versatile building block, this compound is pivotal in organic synthesis. It allows chemists to construct complex molecules efficiently, which is essential for material science and chemical research. The compound's reactivity facilitates the formation of various heterocyclic compounds that are valuable in different chemical applications .
Example Reaction
The reaction of this compound with aldehydes can yield Schiff bases, which are important intermediates in organic synthesis. These Schiff bases have been studied for their biological activities, including antibacterial and antifungal properties .
Analytical Chemistry
In analytical chemistry, this compound is employed in techniques such as chromatography and spectroscopy. It aids in the detection and quantification of various substances within environmental and biological samples, making it an essential tool for researchers .
Application Example: Chromatography
The compound has been used as a derivatizing agent to enhance the detection limits of certain analytes during chromatographic analysis. Its ability to form stable complexes with metal ions has also been exploited for trace metal analysis in environmental samples .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies indicate that the compound can exhibit acute toxicity through skin absorption and ingestion. Its effects on potassium channels can lead to convulsions or seizures, necessitating careful handling during research and application .
Toxicity Data Table
Exposure Route | Toxicity Level | Symptoms Observed |
---|---|---|
Oral | Acute Toxicity | Tremors, abnormal gait |
Dermal | Skin Irritation | Redness, irritation |
Inhalation | Harmful | Respiratory distress |
Mechanism of Action
The mechanism of action of 4-Amino-3-methylpyridine involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For instance, it can inhibit enzymes involved in the synthesis of nucleic acids, leading to its use in antiviral and anticancer therapies .
Comparison with Similar Compounds
3-Amino-4-methylpyridine: Similar in structure but with the amino and methyl groups swapped.
4-Amino-2-methylpyridine: Another isomer with the methyl group at the second position.
2-Amino-4-methylpyridine: Has the amino group at the second position and the methyl group at the fourth position
Uniqueness: 4-Amino-3-methylpyridine is unique due to its specific positioning of the amino and methyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Biological Activity
4-Amino-3-methylpyridine (4-AMePy) is an organic compound with the molecular formula C6H8N2, characterized by an amino group at the fourth position and a methyl group at the third position of the pyridine ring. This compound has garnered significant attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
4-AMePy is a derivative of pyridine, which serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure contributes to its reactivity and biological activity. The compound can participate in several biochemical pathways, including hydrogenation and cross-coupling reactions, which are essential in drug development and synthesis.
Pharmacokinetics
The pharmacokinetic profile of 4-AMePy indicates low solubility in water but good solubility in organic solvents, affecting its bioavailability and distribution within biological systems. The compound's ability to penetrate biological membranes makes it a candidate for various therapeutic applications.
Neuroprotective Effects
4-AMePy has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and multiple sclerosis (MS). Research indicates that 4-AMePy can enhance neuronal survival and function by blocking potassium channels, which may lead to increased neurotransmitter release and improved synaptic transmission. However, its high toxicity limits its clinical use .
Antibacterial Activity
Recent studies have explored the antibacterial properties of 4-AMePy derivatives. For instance, coordination complexes formed from 4-AMePy exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. In vitro tests demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin, indicating potential for developing new antibacterial agents .
Case Studies and Research Findings
-
Neuroprotective Research :
- A study synthesized new peptide derivatives of 4-AMePy aimed at reducing toxicity while maintaining efficacy against neurodegenerative conditions. These derivatives showed significantly lower toxicity levels (up to 150 times less than 4-AMePy) while retaining β-secretase inhibitory activity, crucial for AD treatment .
-
Antibacterial Studies :
- In a comparative study, complexes derived from 4-AMePy were tested against K. pneumoniae and Streptococcus strains. The results indicated that certain complexes had zones of inhibition (ZI) measuring up to 18 mm against K. pneumoniae, demonstrating their potential as effective antimicrobial agents .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 4-Amino-3-methylpyridine and their respective yields?
this compound is typically synthesized via two primary routes:
- Route 1 : Reduction of 3-methyl-4-nitropyridine-N-oxide using catalytic hydrogenation (e.g., H₂/Pd-C), achieving ~95% yield .
- Route 2 : Direct amination of 3-methylpyridine oxide under controlled ammonia flow, with yields dependent on reaction time and temperature optimization .
Key Methodological Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-reduction.
- Purify via recrystallization in ethanol/water mixtures to achieve >96% purity (GC analysis) .
Q. How should researchers safely handle this compound in laboratory settings?
Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (GHS eye irritation Category 2A) .
- Exposure Mitigation :
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. What spectroscopic methods are recommended for characterizing this compound?
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): Peaks at δ 8.3 (pyridine H-2), δ 6.7 (H-5), and δ 2.4 (CH₃) confirm substitution patterns .
- ¹³C NMR : Signals at ~150 ppm (C-4 amino group) and ~20 ppm (methyl group) .
High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) .
Mass Spectrometry (MS) : ESI-MS m/z 109.1 [M+H]⁺ aligns with molecular formula C₆H₈N₂ .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in heterocyclic compound synthesis?
Applications in Organic Synthesis :
- Pyrazolo[3,4-d]pyrimidines : React with α-chloro iminium salts under nucleophilic conditions to form fused heterocycles, potential scaffolds for antiviral agents .
- Catalytic Coupling : Participate in Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., synthesizing biaryl derivatives) .
Experimental Design :
- Optimize reaction stoichiometry (1:1.2 ratio of this compound to electrophile) in anhydrous THF .
- Monitor regioselectivity via 2D NMR (NOESY) to confirm substitution patterns.
Q. What strategies are effective in resolving contradictions in reported physicochemical data of this compound?
Data Reconciliation Approaches :
- Melting Point Variability : Discrepancies (e.g., 80–82°C vs. 85°C) may arise from impurities. Use differential scanning calorimetry (DSC) with controlled heating rates .
- Purity Disputes : Cross-validate GC (96% purity) and HPLC (98%) results by spiking with reference standards .
- Toxicity Data : Compare ecotoxicity (avian LD₅₀ = 200 mg/kg ) with mammalian studies (oral LD₅₀ = 500 mg/kg ), adjusting safety protocols accordingly.
Q. What mechanistic insights exist regarding the reactivity of this compound in catalytic systems?
Reaction Mechanisms :
- Electrophilic Aromatic Substitution : The amino group directs electrophiles to the pyridine’s C-2 position, confirmed by deuterium labeling studies .
- Redox Behavior : Electrochemical studies (cyclic voltammetry) reveal oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating stability under mild oxidative conditions .
Catalytic Applications :
Properties
IUPAC Name |
3-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLGPCXUGIXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173676 | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-90-5 | |
Record name | 3-Methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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